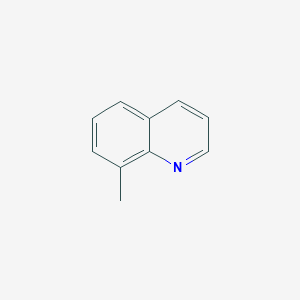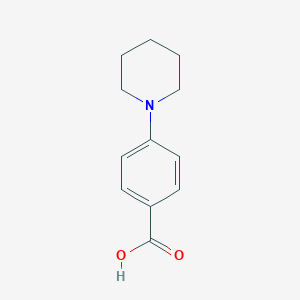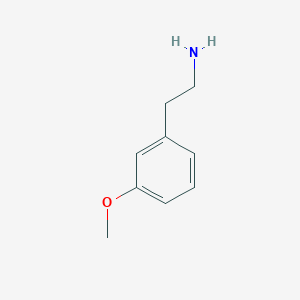
2,3'-Dimethoxy-biphenyl-4,4'-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,3’-Dimethoxy-biphenyl-4,4’-diamine” is a biochemical used for proteomics research . It has a molecular formula of C14H16N2O2 and a molecular weight of 244.3 .
Molecular Structure Analysis
The molecular structure of “2,3’-Dimethoxy-biphenyl-4,4’-diamine” consists of two phenyl rings connected by a single bond, with two amine (-NH2) groups and two methoxy (-OCH3) groups attached .Aplicaciones Científicas De Investigación
Synthesis and Material Development
Macroheterocyclic compounds containing substituted benzidine fragments, including derivatives of 2,3'-Dimethoxy-biphenyl-4,4'-diamine, have been synthesized showcasing their potential in the development of advanced materials. These compounds exhibit unique IR and UV spectral properties, indicative of their complex structures and potential applications in various fields including optoelectronics and material science (Berezina & Vorob’ev, 2006).
Advanced Polymers and Composites
Polyimides containing noncoplanar aryl pendant groups derived from this compound analogs have been developed, demonstrating excellent solubility, high thermal stability, and distinct memory characteristics. These materials are significant for electronic applications, such as nonvolatile memory devices, due to their unique electrical properties (Li et al., 2012).
Organosoluble and Thermally Resistant Polymers
Research has also focused on developing highly organosoluble and thermally resistant polymers based on noncoplanar 2,2'-dimethyl-4,4'-biphenylene units. These polymers, synthesized using this compound analogs, exhibit low dielectric constants, high transparency, and excellent mechanical properties, making them suitable for advanced electronic and optical applications (Liaw et al., 2006).
Mecanismo De Acción
Target of Action
It is often used as an analytical reagent, an oxidation-reduction indicator, an adsorption indicator, and a complexing indicator for iron testing . This suggests that it may interact with certain enzymes or proteins involved in these processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3’-Dimethoxy-biphenyl-4,4’-diamine . For instance, it should be stored in a cool, ventilated warehouse away from fire and heat sources . It should also be kept separate from oxidants, acids, and food chemicals . These precautions suggest that temperature, ventilation, and the presence of other chemicals can affect its stability and efficacy.
Propiedades
IUPAC Name |
4-(4-amino-2-methoxyphenyl)-2-methoxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-17-13-8-10(15)4-5-11(13)9-3-6-12(16)14(7-9)18-2/h3-8H,15-16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFGCBZJCDMIGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C=C(C=C2)N)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[4-(dimethylamino)anilino]-7-(trifluoromethyl)-3-quinolinecarboxylate](/img/structure/B363882.png)
![3-[[2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]-N-methylpropanamide](/img/structure/B363884.png)
![1-(tert-butyl)-4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B363885.png)
![N-[5-(azepan-1-ylmethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B363887.png)

![1-allyl-4-(1-(3-(2-allylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B363894.png)







